![molecular formula C17H16N2O B1344516 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-89-5](/img/structure/B1344516.png)

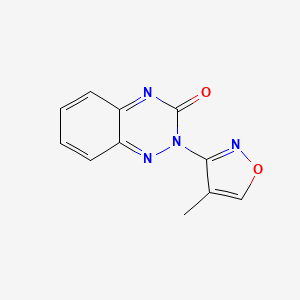

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It is derived from pyridine-3-carbaldehyde, also known as nicotinaldehyde . Pyridine-3-carbaldehyde is a colorless liquid that is routinely available commercially . It can be produced from nicotinonitrile .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized . The synthesis process involves the formation of Schiff bases .

Molecular Structure Analysis

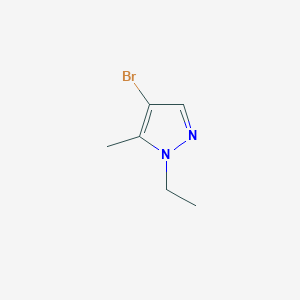

The molecular structure of this compound is complex and involves various functional groups. The 1H NMR spectrum (DMSO-d6), δ, ppm: 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C 6 H 4), 7.68 t (1H, Py), 7.30 d (2H, C 6 H 4), 7.26 t (1H, Py), 2.33 s (3H, CH 3). The 13C NMR spectrum (DMSO-d6), δ C, ppm: 179.03, 156.67, 146.92, 139.33, 130.89, 129.45 (2C), 129.33 (2C), 129.29, 128.09, 119.85, 116.98, 115.74, 20.79 .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it forms complexes with copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2 . These complexes possess excellent catalytic activities for the oxidation of catechol to o-quinone .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It is a white solid with a melting point of 167°C .

Wissenschaftliche Forschungsanwendungen

Application

This compound is used in the synthesis of new Schiff bases . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

Method of Application

The synthesis of new Schiff bases involves the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid . This protocol is enhanced by microwave, which provides a more eco-friendly reaction condition, high yields, and avoids toxic catalysts and hazardous organic solvents .

Results

The essential features of this protocol are enhanced reaction rate, more eco-friendly reaction conditions, high yields, and green aspects such as avoiding toxic catalysts and hazardous organic solvents and reuse of the reaction medium .

Medicinal Chemistry

Application

Schiff bases derived from pyridine derivatives, including “2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde”, have potential as bioactive ligands and chemosensors . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

Method of Application

Schiff bases are synthesized from pyridine-4-carbaldehyde and various aromatic amino compounds such as 2, 3 and 4-aminobenzoic acids, 4-aminoantipyrene, 2-aminophenol, 2-aminothiophenol etc .

Results

These Schiff bases possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc., and are considered as a versatile pharmacophore group . Further, several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition .

Catecholase Catalyst

Application

This compound can be used as a catalyst for the oxidation of catechol to o-quinone . This is a biological process with diverse applications in many fields .

Method of Application

The complexes formed in situ between these ligands and copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2 and CuCl2 were examined for their catecholase activity . The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .

Results

The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 . The complex formed between L6 (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) and CuCl2 shows the lowest catalytic activity (43.4 µmol L−1 s−1) .

Pyridinium Salts

Application

Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .

Method of Application

This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Results

These pyridinium salts have been used in a wide range of applications, including as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Synthesis of Poly(2-ethynyl-N-iodopyridinium iodide)

Application

This compound can be used in the synthesis of poly(2-ethynyl-N-iodopyridinium iodide), a type of polymer .

Method of Application

The synthesis of this polymer can be achieved via in-situ uncatalyzed polymerization .

Results

The resulting polymer can have various applications in materials science .

Precursor to Other Compounds

Application

“2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” can serve as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .

Method of Application

Pyridine aldehydes, such as this compound, are typically prepared by oxidation of the hydroxymethyl- or methylpyridines .

Results

The resulting compounds can have various applications in coordination chemistry and pharmaceuticals .

Eigenschaften

IUPAC Name |

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-3-13-4-6-14(7-5-13)17-15(11-20)19-9-8-12(2)10-16(19)18-17/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCFTPNMNKFMBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)

![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)

![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)

![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)

![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)

![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)